molecular formula C8H10N2O4S B13477122 N-methyl-1-(2-nitrophenyl)methanesulfonamide CAS No. 106840-38-4

N-methyl-1-(2-nitrophenyl)methanesulfonamide

Cat. No.: B13477122
CAS No.: 106840-38-4
M. Wt: 230.24 g/mol
InChI Key: CYIBIBZRCYTBMN-UHFFFAOYSA-N
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Description

N-methyl-1-(2-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C8H10N2O4S. This compound is known for its applications in various chemical reactions and its role as a reagent in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1-(2-nitrophenyl)methanesulfonamide can be synthesized through the reaction of (2-nitrophenyl)methanesulfonyl chloride with methylamine. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-methyl-1-(2-nitrophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(2-nitrophenyl)methanesulfonamide is unique due to its specific substitution pattern, which influences its reactivity and interactions. The ortho position of the nitro group can lead to different steric and electronic effects compared to its para-substituted analogs .

Properties

CAS No.

106840-38-4

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N-methyl-1-(2-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-9-15(13,14)6-7-4-2-3-5-8(7)10(11)12/h2-5,9H,6H2,1H3

InChI Key

CYIBIBZRCYTBMN-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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